Cas no 2670-18-0 (1,4-Naphthalenedione,4a,5,8,8a-tetrahydro-6,7-dimethyl-)

1,4-Naphthalenedione,4a,5,8,8a-tetrahydro-6,7-dimethyl- structure
2670-18-0 structure
Product Name:1,4-Naphthalenedione,4a,5,8,8a-tetrahydro-6,7-dimethyl-
CAS No:2670-18-0
MF:C12H14O2
MW:190.238363742828
CID:268274
PubChem ID:231235
Update Time:2025-04-19

1,4-Naphthalenedione,4a,5,8,8a-tetrahydro-6,7-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Naphthalenedione,4a,5,8,8a-tetrahydro-6,7-dimethyl-
    • 4a,5,8,8a-Tetrahydro-6,7-dimethyl-1,4-naphthochinon
    • 4a,5,8,8a-tetrahydro-6,7-dimethyl-1,4-naphthoquinone
    • 6,7-dimethyl-4a,5,8,8a-tetrahydro-1,4-naphthoquinone
    • 6,7-dimethyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
    • 6,7-Dimethyl-5,8,9,10-tetrahydro-1,4-naphthochinon
    • 6,7-dimethyl-5,8,9,10-tetrahydronapthoquinone
    • 6,7-dimetil-4a,5,8,8a-tetrahidro-1,4-naftoquinona
    • 6.7-Dimethyl-4a.5.8.8a-tetrahydro-naphthochinon-(1.4)
    • NSC-26999
    • 2670-18-0
    • NSC-179204
    • NSC179204
    • NSC26999
    • DTXSID40949520
    • Inchi: 1S/C12H14O2/c1-7-5-9-10(6-8(7)2)12(14)4-3-11(9)13/h3-4,9-10H,5-6H2,1-2H3
    • InChI Key: IQXXMOWPSFRMSL-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2CC(C)=C(C)CC21)=O

Computed Properties

  • Exact Mass: 190.09942
  • Monoisotopic Mass: 190.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.093
  • Boiling Point: 312.9°Cat760mmHg
  • Flash Point: 117.1°C
  • Refractive Index: 1.521
  • PSA: 34.14
  • LogP: 2.05700
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